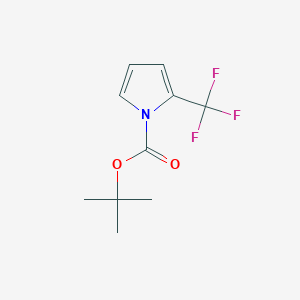

Tert-butyl 2-(trifluoromethyl)-1h-pyrrole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the radical copolymerization of vinylidene fluoride with tert-butyl 2-trifluoromethyl acrylate has been used for the synthesis of alternating fluorinated copolymers . Another study reported the synthesis of a series of seven copolymerization reactions from initial molar ratios .Molecular Structure Analysis

The molecular structure of a similar compound, “tert-Butyl 2-(trifluoromethyl)acrylate”, has been reported. It has a molecular formula of C8H11F3O2, an average mass of 196.167 Da, and a monoisotopic mass of 196.071121 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the kinetics of the radical copolymerization of vinylidene fluoride (VDF) with tert-butyl 2-trifluoromethacrylate (MAF-TBE) initiated by tert-butyl peroxypivalate in solution has been presented . Another study reported the trifluoromethylation by photoredox catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate”, include a molecular formula of C10H17F3N2O2, a molecular weight of 254.25, and a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate and its derivatives are primarily used in the synthesis of various organic compounds. For instance, its involvement in the synthesis of pentafluorosulfanyl (SF5) pyrrole carboxylic acid esters demonstrates its utility in creating SF5-substituted pyrroles, which are otherwise rare in organic chemistry (Dolbier & Zheng, 2009). Additionally, tert-butyl pyrrole derivatives have been utilized in the regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, showcasing their potential as building blocks in organic synthesis (Nguyen, Schiksnis, & Michelotti, 2009).

Structural and Crystallographic Studies

The compound and its derivatives have also been studied for their structural properties. The study of the crystal structure of various derivatives, such as 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, has provided insights into the planarity of substituted pyrrole rings in these structures (Dazie et al., 2017). Such structural analyses are crucial for understanding the physical and chemical properties of these compounds and their applications in various fields of chemistry.

Application in Medicinal Chemistry

In medicinal chemistry, tert-butyl pyrrole derivatives have been explored for their pharmacological significance. An example is the efficient synthesis of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a compound representing an essential pharmacophore for various pharmacological activities (Bahekar et al., 2017). This highlights the compound's potential in the development of new therapeutic agents.

Wirkmechanismus

While the specific mechanism of action for “Tert-butyl 2-(trifluoromethyl)-1h-pyrrole-1-carboxylate” is not available, a similar compound “6-(3-aminophenyl)-n-(tert-butyl)-2-(trifluoromethyl)quinazolin-4-amine” has been studied. This compound belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl 2-(trifluoromethyl)acrylate”, indicates that it is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and is suspected of damaging fertility or the unborn child (Category 2). It is also toxic to aquatic life and very toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

The future directions for research on similar compounds could involve the development of new methodologies for trifluoromethylation . The use of high-throughput technologies for the realization of upscale production and the development of applications of current PISA nano-objects in different fields are also potential future directions .

Eigenschaften

IUPAC Name |

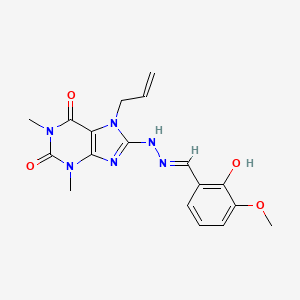

tert-butyl 2-(trifluoromethyl)pyrrole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c1-9(2,3)16-8(15)14-6-4-5-7(14)10(11,12)13/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXUBBBNFDANEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(trifluoromethyl)-1h-pyrrole-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2746762.png)

![2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2746763.png)

![(E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2746770.png)

![7-Bromothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2746774.png)

![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2746778.png)

![6-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2746779.png)